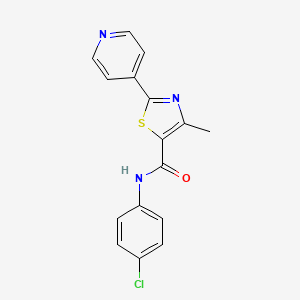

N-(4-chlorophenyl)-4-methyl-2-(4-pyridinyl)-1,3-thiazole-5-carboxamide

Description

N-(4-chlorophenyl)-4-methyl-2-(4-pyridinyl)-1,3-thiazole-5-carboxamide is a synthetic thiazole carboxamide derivative designed as part of a series of antiangiogenic agents targeting tumor growth and metastasis . Its structure features a 4-methylthiazole core substituted at the 2-position with a 4-pyridinyl group and at the 5-position with a carboxamide linked to a 4-chlorophenyl moiety. This compound was evaluated in vitro for its ability to inhibit colony formation and migration of human umbilical vein endothelial cells (HUVECs), demonstrating significant anti-proliferative effects compared to a VEGFR2 inhibitor control (p < 0.05) .

Properties

IUPAC Name |

N-(4-chlorophenyl)-4-methyl-2-pyridin-4-yl-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN3OS/c1-10-14(15(21)20-13-4-2-12(17)3-5-13)22-16(19-10)11-6-8-18-9-7-11/h2-9H,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRNDFQOIWWEFAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=NC=C2)C(=O)NC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-4-methyl-2-(4-pyridinyl)-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.

Introduction of the Pyridine Ring: The pyridine ring can be introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the thiazole intermediate.

Attachment of the Chlorophenyl Group: The chlorophenyl group can be attached through a coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction, using a chlorophenylboronic acid and a halogenated thiazole-pyridine intermediate.

Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-4-methyl-2-(4-pyridinyl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitro group to an amine.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

Chemical Properties and Structure

N-(4-chlorophenyl)-4-methyl-2-(4-pyridinyl)-1,3-thiazole-5-carboxamide has the following chemical properties:

- Molecular Formula : C16H12ClN3OS

- Molecular Weight : 329.8 g/mol

- Density : 1.387 ± 0.06 g/cm³ (predicted)

- pKa : 11.06 ± 0.70 (predicted) .

The structural characteristics of this compound contribute to its bioactivity, making it a subject of interest in drug discovery.

Anticancer Activity

This compound has shown promising results in anticancer studies. Research indicates that thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have demonstrated selective cytotoxicity against human cancer cell lines such as A549 (lung adenocarcinoma) and MCF-7 (breast cancer) .

Modulation of AMPA Receptors

Recent studies have explored the role of thiazole derivatives in modulating AMPA receptors, which are crucial for synaptic transmission in the central nervous system. The compound's ability to influence GluA2 AMPA receptors suggests potential applications in treating neurological disorders .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer efficacy of several thiazole derivatives, including this compound. The results indicated that this compound exhibited a notable reduction in cell viability across multiple cancer cell lines when compared to standard chemotherapeutics like 5-fluorouracil .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of thiazole derivatives on neuronal cells subjected to oxidative stress. This compound was found to significantly reduce neuronal cell death and improve cell viability under oxidative conditions .

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-4-methyl-2-(4-pyridinyl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity, and influencing downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their biological activities:

Structure-Activity Relationship (SAR) Insights

- Pyridinyl Position : The 4-pyridinyl substituent in the target compound is critical for antiangiogenic activity. Shifting to 3-pyridinyl (e.g., ) may alter binding interactions, though specific activity data are unavailable .

- Phenyl Substituents: The 4-chlorophenyl group enhances potency in HUVEC assays compared to non-halogenated or trifluoromethyl-substituted analogs .

- Functional Group Modifications: Dasatinib’s pyrimidinyl-amino extension confers kinase inhibition, absent in the target compound, highlighting scaffold versatility for diverse targets .

- Antifungal vs. Antiangiogenic Activity: Thiazole-5-carboxylic acid derivatives coupled with arylhydrazines () exhibit antifungal effects, demonstrating that minor structural changes redirect biological targeting .

Physicochemical Properties

- Molecular Weight: The target compound (C16H12ClN3OS) has a molecular weight of 337.8 g/mol.

- Synthetic Routes : The target compound and analogs are synthesized via cyclization of substituted nitriles, hydrolysis to carboxylic acids, and coupling with amines (e.g., ) .

Biological Activity

N-(4-chlorophenyl)-4-methyl-2-(4-pyridinyl)-1,3-thiazole-5-carboxamide, a thiazole derivative, has garnered attention due to its diverse biological activities. This compound, with the CAS number 321430-18-6, is characterized by its molecular formula and a molecular weight of 329.8 g/mol. Research has identified its potential in various therapeutic applications, particularly in anti-inflammatory and anticancer domains.

| Property | Value |

|---|---|

| Molecular Formula | C16H12ClN3OS |

| Molecular Weight | 329.8 g/mol |

| CAS Number | 321430-18-6 |

| Melting Point | Not specified |

| Solubility | Not specified |

1. Anti-inflammatory Effects

Recent studies have indicated that thiazole derivatives, including this compound, exhibit significant anti-inflammatory properties. They are believed to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. A study demonstrated that related thiazole carboxamide derivatives showed promising COX inhibitory activity, suggesting that our compound may also share this property .

2. Anticancer Activity

The compound has shown potential as an anticancer agent. Thiazole derivatives have been investigated for their ability to induce cytotoxicity in various cancer cell lines. For instance, a related compound was noted to reduce cell viability significantly in cancer cell lines while maintaining lower toxicity levels in normal cells . This indicates a selective action that could be beneficial for therapeutic applications.

The mechanism through which this compound exerts its biological effects may involve modulation of specific receptors or pathways associated with inflammation and cancer progression. For example, some thiazole derivatives have been identified as negative allosteric modulators of AMPA receptors . This modulation can lead to altered cellular signaling that promotes apoptosis in cancer cells or reduces inflammatory responses.

Case Study 1: COX Inhibition

In a study focused on new thiazole carboxamide derivatives, the compound exhibited significant inhibition of COX enzymes with IC50 values comparable to established anti-inflammatory drugs . This suggests its potential utility in treating conditions characterized by excessive inflammation.

Case Study 2: Cytotoxicity Assessment

Research assessing the cytotoxic effects of thiazole derivatives on various cancer cell lines revealed that certain modifications to the thiazole core enhanced anticancer activity. The study highlighted the importance of structural variations in optimizing therapeutic efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.